molecular formula C14H12BrClN2O2S B6290789 N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-11-1

N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290789
CAS No.: 2432855-11-1
M. Wt: 387.7 g/mol
InChI Key: HKNXAZZURFNLBA-RQZCQDPDSA-N
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Description

N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-bromo-5-chlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide
  • N’-(3,5-Dichloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide

Uniqueness

N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The sulfonohydrazide group also imparts distinct chemical properties compared to other hydrazones.

Properties

IUPAC Name

N-[(E)-(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNXAZZURFNLBA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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